molecular formula C5H12N2O2 B2610948 Methyl 3-amino-2-(methylamino)propanoate CAS No. 751454-97-4

Methyl 3-amino-2-(methylamino)propanoate

Cat. No.: B2610948
CAS No.: 751454-97-4
M. Wt: 132.163
InChI Key: OUFGQJKQGLSTHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(methylamino)propanoate is an organic compound with the molecular formula C5H12N2O2 It is a derivative of propanoic acid and contains both amino and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine compounds, and various substituted propanoate derivatives .

Scientific Research Applications

Methyl 3-amino-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-amino-2-(methylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor signaling, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(aminomethyl)propanoate
  • Methyl 2-methyl-3-(methylamino)propanoate
  • Methyl 3-(methylamino)propanoate

Uniqueness

Methyl 3-amino-2-(methylamino)propanoate is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7-4(3-6)5(8)9-2/h4,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFGQJKQGLSTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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